REACTION_CXSMILES
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C[Si]([C:23]#[C:24][C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)[N:30]([CH2:34][CH2:35][OH:36])[CH:29]=[CH:28]2)(C)C>C1COCC1>[C:24]([C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)[N:30]([CH2:34][CH2:35][OH:36])[CH:29]=[CH:28]2)#[CH:23] |f:0.1|
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC=1C=C2C=CN(C2=CC1)CCO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 1.5 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated down i.vac
|
Type
|
WASH
|
Details
|
the organic phase is washed twice with in each case 200 mL water and once with 200 mL saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
is obtained in the form of a brown oil
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
C(#C)C=1C=C2C=CN(C2=CC1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |